molecular formula C19H24N2O3 B1385003 N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide CAS No. 1020055-51-9

N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide

Cat. No.: B1385003
CAS No.: 1020055-51-9
M. Wt: 328.4 g/mol
InChI Key: UIKBAPLDOYFKNO-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methoxy group, and an isopentyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxybenzoic acid and 2-isopentyloxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-amino-2-methoxybenzoic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with 2-isopentyloxybenzoic acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize production costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy and isopentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide involves its interaction with specific molecular targets. The amino and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-(isopropoxy)-benzamide
  • N-(5-Amino-2-methoxyphenyl)-2-(isobutoxy)-benzamide
  • N-(5-Amino-2-methoxyphenyl)-2-(isobutoxy)-benzamide

Comparison: N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide is unique due to the presence of the isopentyloxy group, which may confer different chemical and biological properties compared to its analogs. The variations in the alkoxy group can lead to differences in solubility, reactivity, and biological activity, making each compound distinct in its applications.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13(2)10-11-24-17-7-5-4-6-15(17)19(22)21-16-12-14(20)8-9-18(16)23-3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKBAPLDOYFKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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